![molecular formula C10H17NO2 B13165279 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a chemical compound with the molecular formula C10H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted ethanone with an octahydrocyclopenta[b]pyrrole derivative . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into a more reduced state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares structural similarities and is used in chemoproteomic studies.
Pyrrolo[1,2-a]quinoxalines: These compounds have similar core structures and are studied for their biological activities.
Uniqueness
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and octahydrocyclopenta[b]pyrrole ring system contribute to its versatility in various applications .
Biological Activity
2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H17NO2, with a molecular weight of approximately 183.25 g/mol. The compound features a methoxy group attached to a cyclopentane-derived nitrogen heterocycle, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of octahydrocyclopenta[b]pyrroles have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. In vitro studies revealed that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that it may act as a negative modulator of NMDA receptors containing the NR2B subunit, which is implicated in neurodegenerative diseases. This modulation can potentially reduce excitotoxicity associated with conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Receptor Activity : By selectively modulating NMDA receptors, it may help in managing excitotoxicity and neuronal damage.
- Antimicrobial Activity : Preliminary studies have shown that related compounds possess antimicrobial properties against various pathogens, suggesting a broader spectrum of biological activity .
Case Study 1: Anticancer Activity
In a study published in PubMed, researchers synthesized several derivatives of octahydrocyclopenta[b]pyrroles and tested their anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.67 µM, demonstrating significant potential as an anticancer agent .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of related compounds on neuronal cultures subjected to excitotoxic stress. The results indicated that these compounds could significantly reduce neuronal death, suggesting their potential use in treating neurodegenerative disorders .
Data Table: Biological Activities
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C10H17NO2/c1-13-7-10(12)11-6-5-8-3-2-4-9(8)11/h8-9H,2-7H2,1H3 |
InChI Key |
RKZWYRSMISVFCW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.